
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxadisilocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane and dimethylsilane in the presence of a catalyst to facilitate the formation of the dioxadisilocine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism by which 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects is primarily related to its ability to interact with other molecules through its silicon atoms. These interactions can influence various molecular pathways and processes, making it a versatile compound for different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Known for its use in cell viability assays.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic electronics and as a scintillator.
Uniqueness
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine stands out due to its dioxadisilocine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
920755-45-9 |
|---|---|
Molekularformel |
C18H22O2Si2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2,5-dimethyl-2,5-diphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C18H22O2Si2/c1-21(17-9-5-3-6-10-17)15-16-22(2,20-14-13-19-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI-Schlüssel |
DHYTXESLMYTTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=C[Si](OCCO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


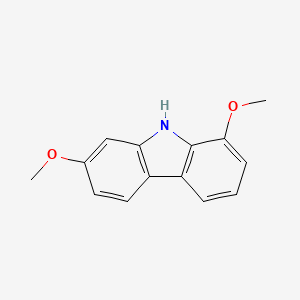

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
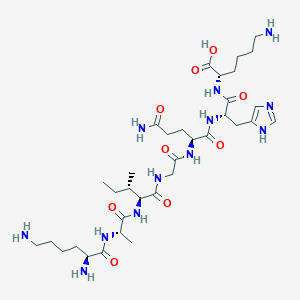
![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
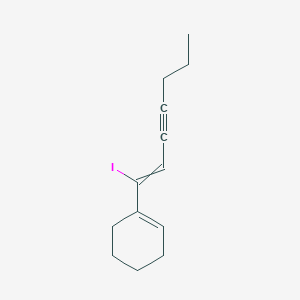

![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
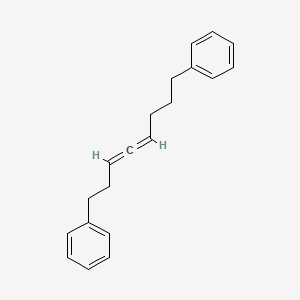
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
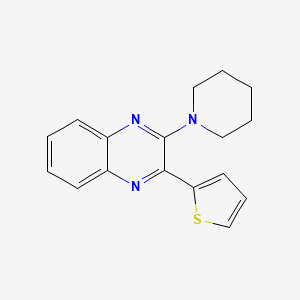
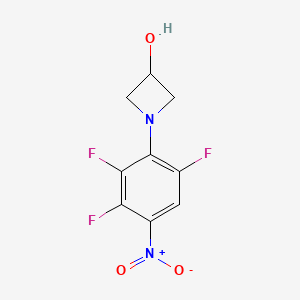
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
